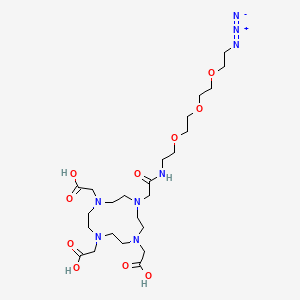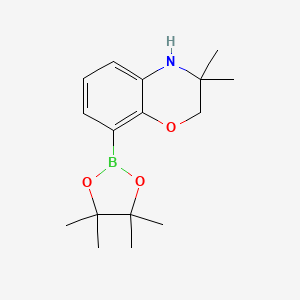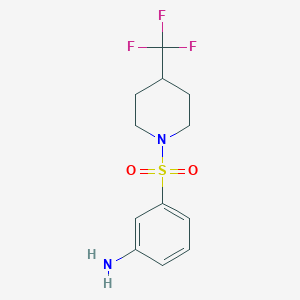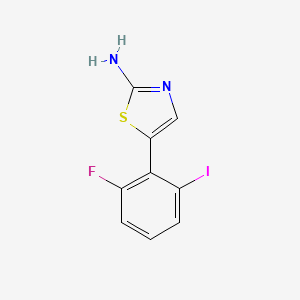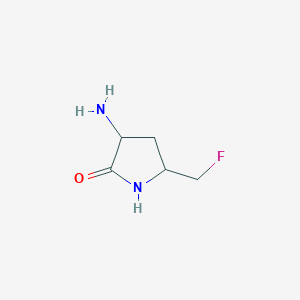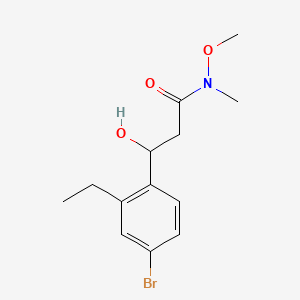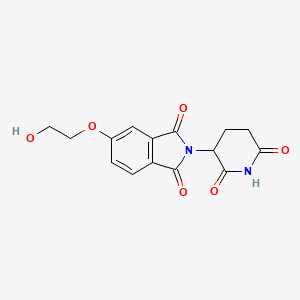
Thalidomide-5'-O-C2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C2-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and anti-emetic for pregnant women but was later withdrawn from the market due to its severe birth defects. Despite its controversial history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and erythema nodosum leprosum .
Vorbereitungsmethoden
The synthesis of Thalidomide-5’-O-C2-OH involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including hydroxylation and subsequent functional group modifications . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Thalidomide-5’-O-C2-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C2-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of functional group modifications on the biological activity of thalidomide derivatives.
Biology: The compound is used to investigate the molecular mechanisms of thalidomide’s teratogenic effects and its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C2-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins, which can modulate various cellular pathways. The compound’s effects are mediated through the modulation of inflammatory cytokines and inhibition of angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-O-C2-OH is unique compared to other thalidomide derivatives due to its specific functional group modifications. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities.
These compounds share a common core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications .
Eigenschaften
Molekularformel |
C15H14N2O6 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |
InChI-Schlüssel |
IFKUZQMKWUMLCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
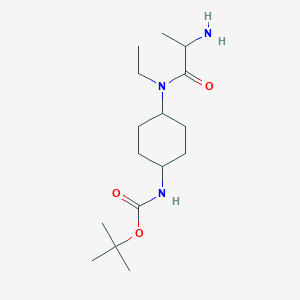
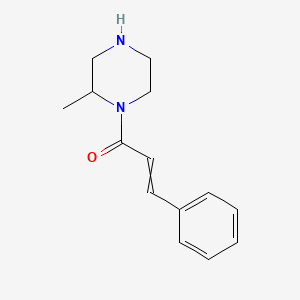
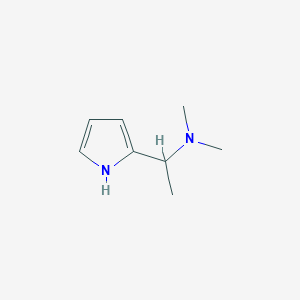
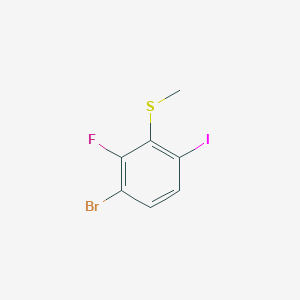
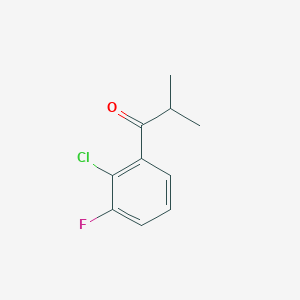
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
